ML-9 free base
Overview
Description
ML9 is a selective and potent inhibitor of Akt kinase, which also inhibits myosin light-chain kinase and stromal interaction molecule 1 activity . It is widely used in scientific research due to its ability to induce autophagy by stimulating autophagosome formation and inhibiting their degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML9 involves the reaction of 1-(5-chloronaphthalenesulfonyl)homopiperazine hydrochloride with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .
Industrial Production Methods: Industrial production of ML9 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: ML9 undergoes various chemical reactions, including inhibition of myosin light-chain kinase, protein kinase A, and protein kinase C activities . It also inhibits stromal interaction molecule 1-plasma membrane interactions, preventing store-operated calcium entry .
Common Reagents and Conditions: Common reagents used in reactions involving ML9 include DMSO, water, and other solvents that facilitate its dissolution and interaction with target enzymes . The reactions are typically carried out at room temperature or under controlled conditions to maintain the stability of the compound .
Major Products Formed: The major products formed from reactions involving ML9 are typically the inhibited forms of the target enzymes, such as myosin light-chain kinase and protein kinase A .
Scientific Research Applications
ML9 is extensively used in scientific research for its ability to inhibit key enzymes and induce autophagy . It is used in studies related to cell signaling, cancer research, and cardiovascular diseases . In particular, ML9 has been shown to induce cell death in neonatal rat ventricular myocytes through necrosis and apoptosis .
Mechanism of Action
ML9 exerts its effects by inhibiting the activity of myosin light-chain kinase, protein kinase A, and protein kinase C . It also inhibits stromal interaction molecule 1-plasma membrane interactions, preventing store-operated calcium entry . The compound induces autophagy by stimulating autophagosome formation and inhibiting their degradation .
Properties
IUPAC Name |
1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSMSRIUUDGTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149246 | |
Record name | ML-9 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110448-31-2 | |
Record name | ML-9 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ML-9 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-9 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTJ3F5128V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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